
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole is a silicon-containing five-membered cyclic dieneThe compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound’s photoluminescence is enhanced when it aggregates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole typically involves the reaction of tetraphenylcyclopentadienone with a silicon-containing reagent under specific conditions. One common method involves the use of a Grignard reagent to introduce the silicon moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反应分析
Types of Reactions
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its photoluminescent properties.
Industry: Utilized in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The unique properties of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks nonradiative decay pathways and enhances radiative decay . This makes the compound highly efficient in emitting light when aggregated.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 1,1-Dimethyl-2,3,4,5-tetraphenylgermole
- 1,1,2,3,4,5-Hexaphenylgermole
Uniqueness
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole stands out due to its specific AIE properties, which are more pronounced compared to its germole and stannole analogs. This makes it particularly useful in applications requiring high photoluminescence efficiency .
属性
CAS 编号 |
51528-39-3 |
|---|---|
分子式 |
C31H26Si |
分子量 |
426.6 g/mol |
IUPAC 名称 |
1-ethenyl-1-methyl-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C31H26Si/c1-3-32(2)30(26-20-12-6-13-21-26)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25)31(32)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
InChI 键 |
RYPIMGCIBBEANX-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


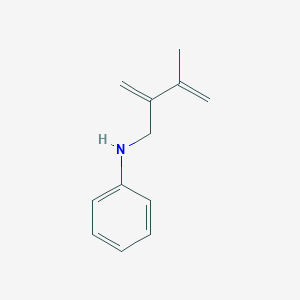
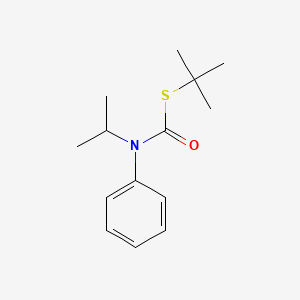
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
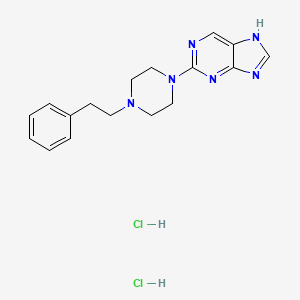
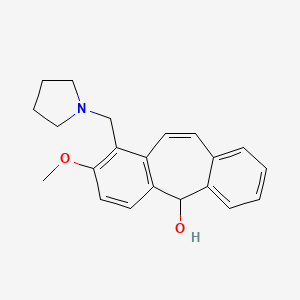
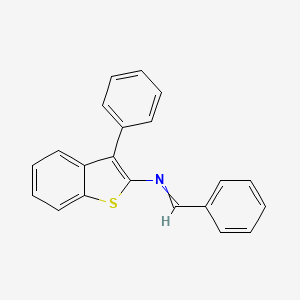
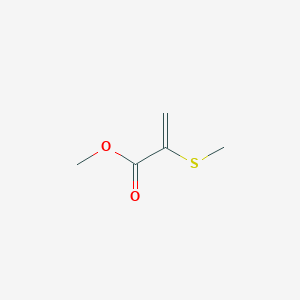

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
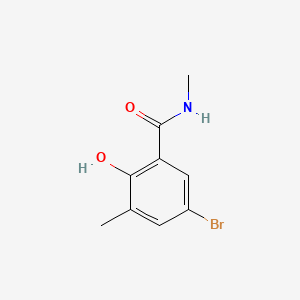
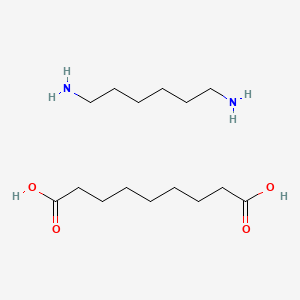
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
